molecular formula BH3O2 B1209890 Dihydroxyborane CAS No. 74930-82-8

Dihydroxyborane

Cat. No. B1209890
CAS RN: 74930-82-8
M. Wt: 45.84 g/mol
InChI Key: ZADPBFCGQRWHPN-UHFFFAOYSA-N
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Patent
US09159932B2

Procedure details

Also, triphenylamine boronic acid product was synthesized as follows. Under an argon (Ar) atmosphere, 246 g of 4-bromotriphenylamine (commercially available product), and 1500 ml of anhydrous tetrahydrofuran were placed in a 5 liter flask, and 570 ml of 1.6M n-BuLi/hexane solution was added dropwise over 3 hours at −60° C. After 30 minutes, 429 g of triisopropyl borate was added dropwise over 1 hour. Then, reaction overnight at ambient temperature was allowed. After the reaction, 2 liters of water was added dropwise, and after that, the mixture was extracted and the liquid was separated using 2 liters of toluene. The organic layer was concentrated, recrystallized, filtered, dried and 160 g of white boronic acid product, a target compound, was obtained.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
n-BuLi hexane
Quantity
570 mL
Type
reactant
Reaction Step Two
Quantity
429 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]([C:14]2[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.O1CCCC1.[Li]CCCC.CCCCCC.[B:37](OC(C)C)([O:42]C(C)C)[O:38]C(C)C>O>[BH:37]([OH:42])[OH:38].[C:14]1([N:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[BH:37]([OH:42])[OH:38] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
246 g
Type
reactant
Smiles
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Name
Quantity
1500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
n-BuLi hexane
Quantity
570 mL
Type
reactant
Smiles
[Li]CCCC.CCCCCC
Step Three
Name
Quantity
429 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, reaction overnight at ambient temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
after that, the mixture was extracted
CUSTOM
Type
CUSTOM
Details
the liquid was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
B(O)O.C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: CALCULATEDPERCENTYIELD 460.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.